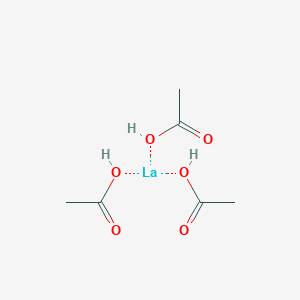
Triacetoxylanthanum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetoxylanthanum is a compound that belongs to the family of lanthanides, which are known for their unique chemical and physical properties. Lanthanides are often referred to as rare earth elements due to their scarcity in pure form.
Vorbereitungsmethoden
The preparation of Triacetoxylanthanum typically involves the reaction of lanthanum oxide with acetic anhydride. The synthetic route can be summarized as follows:
Reaction with Acetic Anhydride: Lanthanum oxide is reacted with acetic anhydride under controlled conditions to form this compound.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
In industrial production, similar methods are employed, but on a larger scale. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Triacetoxylanthanum undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form lanthanum oxide and acetic acid.
Reduction: Under certain conditions, it can be reduced to lanthanum metal.
Substitution: It can undergo substitution reactions with other acylating agents to form different lanthanum acetates.
Common reagents used in these reactions include oxygen, hydrogen, and various acylating agents. The major products formed from these reactions are lanthanum oxide, lanthanum metal, and substituted lanthanum acetates .
Wissenschaftliche Forschungsanwendungen
Triacetoxylanthanum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Medicine: Research is being conducted on its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and optical devices
Wirkmechanismus
The mechanism of action of Triacetoxylanthanum involves its ability to coordinate with various ligands and form stable complexes. This property is exploited in its applications as a catalyst and in biological imaging. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and sulfur-containing ligands, which enhances its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Triacetoxylanthanum can be compared with other lanthanum compounds, such as lanthanum acetate and lanthanum chloride. While all these compounds share similar coordination chemistry, this compound is unique due to its specific acylation with acetic anhydride, which imparts distinct reactivity and stability. Similar compounds include:
Lanthanum Acetate: Used in similar applications but lacks the specific properties imparted by the triacetoxy group.
Lanthanum Chloride: Commonly used in water treatment and as a precursor for other lanthanum compounds.
Eigenschaften
Molekularformel |
C6H12LaO6 |
|---|---|
Molekulargewicht |
319.06 g/mol |
IUPAC-Name |
acetic acid;lanthanum |
InChI |
InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
LIBCBBSWHSTUMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


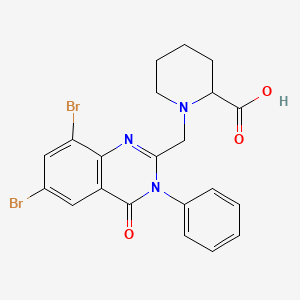
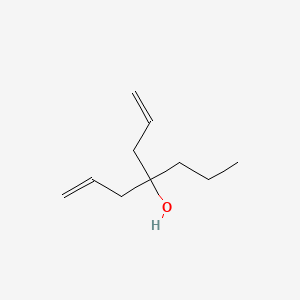
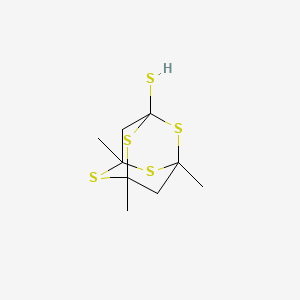
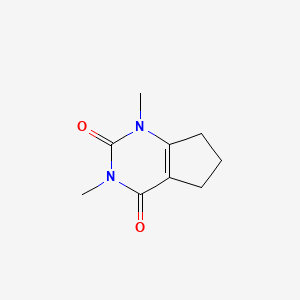
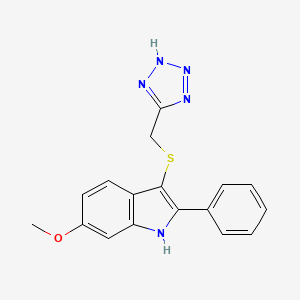
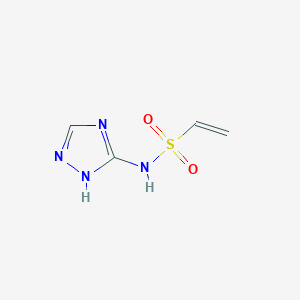

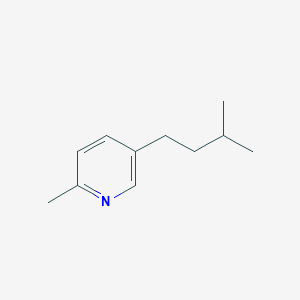
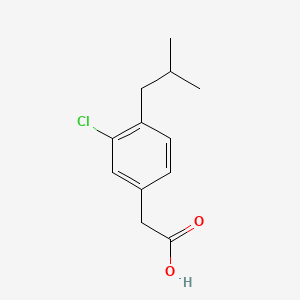
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
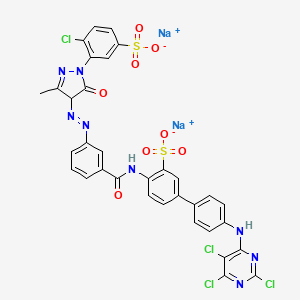
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
